molecular formula C10H15NO B2607206 3-Amino-2-(3-methylphenyl)propan-1-ol CAS No. 1263280-60-9; 68208-22-0

3-Amino-2-(3-methylphenyl)propan-1-ol

Cat. No.: B2607206
CAS No.: 1263280-60-9; 68208-22-0
M. Wt: 165.236
InChI Key: RFGSESSVOLYUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(3-methylphenyl)propan-1-ol is a secondary amino alcohol with the molecular formula C₁₀H₁₅NO (molecular weight: 165.23 g/mol). Its structure comprises a propan-1-ol backbone substituted with an amino group (-NH₂) at position 3 and a 3-methylphenyl (meta-tolyl) group at position 2.

Properties

CAS No.

1263280-60-9; 68208-22-0

Molecular Formula

C10H15NO

Molecular Weight

165.236

IUPAC Name

3-amino-2-(3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3

InChI Key

RFGSESSVOLYUNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(CN)CO

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Functional Groups Applications/Notes
This compound C₁₀H₁₅NO 165.23 3-methylphenyl at C2 Amino alcohol (-NH₂, -OH) Pharmaceutical intermediates
3-Amino-2-benzylpropan-1-ol C₁₀H₁₅NO 165.23 Benzyl group at C2 Amino alcohol Specialty synthesis; higher lipophilicity
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol C₁₀H₁₃ClFNO 231.67 2-chloro-6-fluorophenylmethyl at C2 Amino alcohol, halogenated aryl Enhanced reactivity for cross-coupling
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₁FNO·HCl 205.65 4-fluorophenyl at C2; chiral center Amino alcohol (hydrochloride) Bioactive enantiomer; improved solubility
2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC) C₁₁H₁₅NO 177.24 Methylamino group at C2; ketone at C1 Cathinone (β-keto amphetamine) Psychoactive substance; regulated
DL-1-Amino-2-propanol C₃H₉NO 75.10 No aryl substituents Simple amino alcohol Solvent/cosmetics; lower complexity

Substituent Effects on Physicochemical Properties

Aromatic Substituents: The 3-methylphenyl group in the target compound enhances lipophilicity compared to non-aryl analogs like DL-1-Amino-2-propanol. However, it is less electron-deficient than halogenated analogs (e.g., 2-chloro-6-fluorophenyl), which may influence electrophilic substitution reactivity . Fluorine substitution (e.g., 4-fluorophenyl in ) increases polarity and metabolic stability due to electronegativity, making it favorable in drug design .

Functional Group Modifications: Replacement of the hydroxyl (-OH) group with a ketone (e.g., 3-MMC) converts the compound into a cathinone derivative, drastically altering its biological activity and regulatory status . Hydrochloride salts (e.g., ) improve aqueous solubility and stability, critical for pharmaceutical formulations .

Chloromethyl and methanesulfonylmethyl groups () introduce strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .

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